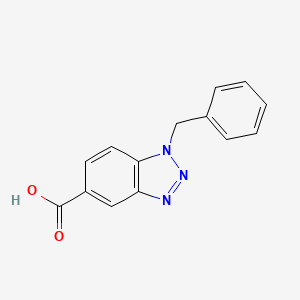

1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

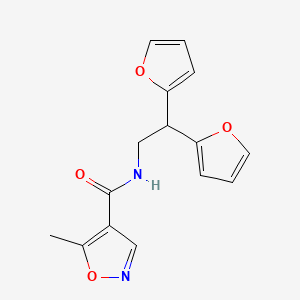

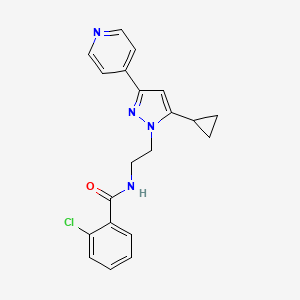

1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid is a chemical compound with the molecular formula C14H11N3O2. It is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the benzotriazole ring and a carboxylic acid group at the 5-position of the ring.

Mechanism of Action

Target of Action

It’s known that benzotriazole derivatives can interact with various molecular scaffolds, conferring unique physicochemical properties to their immediate vicinity .

Mode of Action

The benzotriazole fragment in 1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . These properties allow it to interact with its targets in a variety of ways, leading to changes in the targets’ behavior or function.

Biochemical Pathways

Benzotriazole derivatives are known for their synthetic versatility, which suggests they may interact with a wide range of biochemical pathways .

Result of Action

Given its physicochemical properties, it’s likely that the compound could induce a variety of effects depending on the specific targets and pathways it interacts with .

Biochemical Analysis

Biochemical Properties

1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .

Molecular Mechanism

It has been found to inhibit the G protein-coupled receptor (GPCR) and G protein-coupled receptor kinase (GRK), proteins that are involved in signal transduction pathways . It also selectively interacts with the human amino acid sequence for the GPCR, inhibiting the binding of a ligand and reducing its effectiveness as a receptor agonist or antagonist .

Temporal Effects in Laboratory Settings

It is known that benzotriazole derivatives are stable towards oxidative metabolism both in vitro and in vivo .

Dosage Effects in Animal Models

It has been reported that a retinoid X receptor (RXR) partial agonist, a benzotriazole derivative, shows a significant antidiabetes effect in the KK-A(y) type 2 diabetes model mice, with reduced side effects compared to RXR full agonists .

Metabolic Pathways

Benzotriazole derivatives are known to activate G protein-coupled receptors, including GPR84 and HCA3, which regulate metabolism and immune functions .

Transport and Distribution

It is known that benzotriazole derivatives can form stable coordination compounds on a copper surface and behave as corrosion inhibitors .

Subcellular Localization

It is known that benzotriazole derivatives can form stable coordination compounds on a copper surface and behave as corrosion inhibitors .

Preparation Methods

The synthesis of 1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid typically involves the reaction of benzotriazole with benzyl halides under basic conditions. One common method includes the use of sodium hydroxide as a base and benzyl chloride as the benzylating agent. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. After the reaction is complete, the product is purified through recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts under basic conditions.

Reduction: The benzotriazole ring can be reduced to form dihydrobenzotriazole derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Major products formed from these reactions include benzotriazole derivatives with modified functional groups, which can be further utilized in various applications .

Scientific Research Applications

1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: The compound is used in the development of corrosion inhibitors, UV stabilizers, and other specialty chemicals.

Comparison with Similar Compounds

1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid can be compared with other benzotriazole derivatives such as:

1-Benzyl-1H-1,2,3-benzotriazole-5-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.

1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid: Similar structure but with an isopropyl group instead of a benzyl group.

Benzotriazole-5-carboxylic acid: Lacks the benzyl group, making it less hydrophobic and with different reactivity patterns.

The uniqueness of this compound lies in its combination of the benzyl and carboxylic acid groups, which confer specific reactivity and binding properties that are valuable in various applications.

Properties

IUPAC Name |

1-benzylbenzotriazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-14(19)11-6-7-13-12(8-11)15-16-17(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDCPTUTFGJNQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(=O)O)N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine](/img/structure/B2383116.png)

![2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane](/img/structure/B2383122.png)

![N-[2,2-Bis(furan-2-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2383124.png)

![4-(Mesitylsulfonyl)-8-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2383126.png)

amino}propanoic acid](/img/structure/B2383128.png)

![Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B2383130.png)